2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKWUYKZXFBLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675133 | |
| Record name | 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939968-60-2 | |
| Record name | 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 939968-60-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHBFNO
- Molecular Weight : 267.06 g/mol
The structure features a dioxaborolane ring with a nitrophenyl substituent, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of dioxaborolanes exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains. For instance:
- In vitro Studies : Compounds within this class have been evaluated for their ability to inhibit beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. Inhibitors like avibactam have demonstrated effectiveness against serine β-lactamases in resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
- Mechanism of Action : The proposed mechanism involves reversible binding to the active site of the beta-lactamase enzymes, thereby restoring the efficacy of existing antibiotics .
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound has been assessed using various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate moderate cytotoxicity with potential selectivity towards cancer cell lines over normal cells.
Study on Antibacterial Efficacy
A study conducted by researchers at the University of Bath investigated the antibacterial properties of boron-containing compounds. The study found that derivatives similar to this compound were effective in reducing bacterial load in mouse models infected with Pseudomonas aeruginosa . This suggests potential for therapeutic applications in treating infections caused by resistant strains.
Evaluation in Cancer Research
Another study explored the use of dioxaborolanes in targeting cancer cells. The compound was tested for its ability to induce apoptosis in breast cancer cell lines. Results showed that treatment with the compound led to increased levels of caspase activation and subsequent cell death . This highlights its potential as a chemotherapeutic agent.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Agents
The compound has been investigated for its potential as an anticancer agent. Boron-containing compounds have shown promise in the development of boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron to selectively destroy cancer cells when irradiated with neutrons. The presence of the nitro group in 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its reactivity and selectivity towards cancer cells, making it a candidate for further studies in this area .
1.2 Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The fluorinated and nitro-substituted phenyl groups may contribute to enhanced interactions with bacterial membranes or enzymes, suggesting potential applications in developing new antibiotics .
Materials Science
2.1 Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymeric materials. Its unique structure allows for the incorporation into polymer chains via boronic ester formation, which can improve the thermal stability and mechanical properties of the resulting materials. Such polymers are valuable in applications ranging from coatings to flexible electronics .
2.2 Sensor Development
Due to its ability to form complexes with various metal ions and small molecules, this compound has potential applications in sensor technology. It can be utilized in the development of sensors for detecting metal ions or organic pollutants in environmental monitoring systems .
Environmental Applications
3.1 Water Treatment
The compound's boron content allows it to be explored for use in water treatment processes. Boron compounds can aid in the removal of heavy metals from wastewater through adsorption mechanisms or as part of filtration systems designed to purify drinking water .
3.2 Soil Remediation
Research into soil remediation techniques has identified boron-containing compounds as effective agents for immobilizing heavy metals and organic contaminants in soils. The application of this compound could enhance soil health and reduce environmental pollution levels .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the main compound enhances reactivity in Suzuki-Miyaura coupling compared to methoxy or methyl substituents .
- Halogen Effects : Fluorine improves metabolic stability and bioavailability relative to chlorine, which increases molecular weight and lipophilicity .
Physicochemical Properties
Notes:
Reactivity in Cross-Coupling Reactions
- Main Compound: The 3-fluoro-4-nitrophenyl group activates the boron center for coupling with aryl halides, though steric hindrance from fluorine may slow kinetics compared to non-fluorinated analogs .
- Chlorinated Analogs : 2-(3,5-Dichloro-4-fluorophenyl) derivatives show lower reactivity due to increased steric bulk and electron withdrawal from chlorine .
- Methanesulfonyl Derivatives : The sulfonyl group in 2-(4-fluoro-3-methanesulfonylphenyl) further enhances electrophilicity but may complicate purification .
Preparation Methods
Direct Esterification of Boronic Acids with Pinacol
A common approach involves the esterification of 3-fluoro-4-nitrophenylboronic acid with pinacol, a diol that stabilizes boronic acids as their corresponding esters. This method is favored for its simplicity, high yield, and operational convenience.
$$
\text{3-Fluoro-4-nitrophenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Dehydrating conditions}} \text{2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
- Catalyst: Often, no catalyst is necessary; however, azeotropic removal of water using a Dean-Stark apparatus enhances esterification.
- Temperature: Reflux conditions (~60-80°C).
- Duration: 4-8 hours, depending on scale and solvent.
- Dissolve the boronic acid and pinacol in the chosen anhydrous solvent.
- Heat under reflux with continuous removal of water.
- After completion, cool, filter if necessary, and purify via recrystallization or chromatography.
Yield: Typically exceeds 80%, as reported in multiple studies.
Palladium-Catalyzed Cross-Coupling Followed by Esterification
An alternative, more complex route involves initial synthesis of a halogenated aromatic precursor, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron (B2Pin2).
$$
\text{2-Fluoro-4-nitrohalobenzene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{3-Fluoro-4-nitrophenylboronic acid pinacol ester}
$$
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or carbonate.
- Solvent: 1,4-Dioxane or DMF.
- Temperature: 80-100°C.
- Duration: 12-24 hours.
- Combine reactants under inert atmosphere.
- Stir at elevated temperature.
- Isolate the ester via filtration and purification.
Advantages: High regioselectivity and yield, suitable for large-scale synthesis.
Industrial-Scale Synthesis via Borylation of Aromatic Precursors
In industrial settings, the synthesis often involves direct borylation of aromatic halides bearing nitro and fluoro substituents, followed by purification.
- Reagents: Aromatic halide, bis(pinacolato)diboron.
- Catalyst: Palladium-based.
- Solvent: Ethereal solvents.
- Reaction temperature: Elevated (80-100°C).
- Purification: Crystallization or chromatography.
Note: Control of reaction parameters is critical to minimize side reactions and maximize yield.
Research Findings and Data Summary
| Method | Key Reagents | Typical Yield | Reaction Conditions | Remarks |
|---|---|---|---|---|
| Esterification | Boronic acid + Pinacol | >80% | Reflux, azeotropic water removal | Simple, high-yield, scalable |
| Cross-coupling | Halogenated aromatic + B2Pin2 | 78-85% | Pd catalyst, inert atmosphere, 80-100°C | Regioselective, suitable for complex derivatives |
| Direct borylation | Aromatic halide + B2Pin2 | Variable | Elevated temperature, Pd catalyst | Industrially efficient |
Notes on Reaction Optimization and Purification
- Anhydrous Conditions: Essential throughout to prevent hydrolysis of boronic esters.
- Temperature Control: Elevated temperatures improve reaction rates but require careful monitoring.
- Purification: Recrystallization from suitable solvents or chromatography ensures high purity, critical for subsequent applications.
Q & A
Q. What are the established synthetic routes for preparing 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Key steps include:
- Reagents : Reacting 3-fluoro-4-nitrophenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere.
- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
- Solvents : Tetrahydrofuran (THF) or toluene at 80–100°C for 12–24 hours.
- Base : Potassium carbonate or sodium acetate to neutralize HX byproducts.
Q. Yield Optimization :
- Higher temperatures (>90°C) improve conversion but may increase side reactions.
- Catalyst loading (1–5 mol%) and ligand-to-Pd ratio (2:1) critically affect efficiency. Purification via silica gel chromatography typically yields >85% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's purity and structural integrity?
- ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm) and absence of free boronic acid (δ ~18–22 ppm).
- ¹⁹F NMR : Identifies fluorine substituent position (δ -110 to -120 ppm for meta-fluoro groups).
- X-ray Crystallography : Resolves steric effects from the tetramethyl dioxaborolane ring and nitro/fluoro substituent orientation .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₃H₁₆BFN₂O₄: 308.11 g/mol).
Q. Data Interpretation :
- Discrepancies in ¹H NMR integration ratios may indicate hydrolytic degradation; store under inert gas .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (fluoro and nitro groups) affect the compound's reactivity in Suzuki-Miyaura couplings compared to non-substituted analogs?
The meta-fluoro and para-nitro groups:
- Electronic Effects : Nitro groups reduce electron density at the boron center, slowing transmetallation but improving oxidative addition with aryl halides.
- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling coupling with bulky partners (e.g., ortho-substituted aryl halides).
- Comparative Reactivity : Substituted analogs show 10–15% lower yields in couplings with electron-rich aryl halides due to competitive protodeboronation .
Q. Experimental Design :
- Use Hammett σ constants to predict substituent effects on reaction rates.
- Compare kinetic data (e.g., turnover frequency) with non-fluorinated/non-nitrated analogs .
Q. What strategies can resolve contradictory catalytic efficiency data observed in cross-coupling reactions using this boronate ester?
Contradictions often arise from:
- Solvent Polarity : THF improves solubility but may stabilize Pd intermediates differently than DMF or DMSO.
- Base Selection : Carbonate bases (K₂CO₃) favor transmetallation, while phosphate buffers (K₃PO₄) suppress protodeboronation .
- Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts; use rigorously dried solvents and Schlenk techniques.
Q. Methodological Adjustments :
- Conduct control experiments with deuterated solvents to track hydrolysis.
- Use Arrhenius plots to isolate temperature-dependent side reactions .
Q. What are the key considerations for designing kinetic studies to evaluate hydrolytic stability of this boronate ester under physiological pH conditions?
- Buffer Systems : Phosphate buffers (pH 7.4) mimic physiological conditions but may chelate boron. Use HEPES or Tris buffers to avoid interference.
- Monitoring Methods : Track hydrolysis via UV-Vis (λ = 260 nm for nitro group) or ¹¹B NMR.
- Half-Life Calculation : At 37°C, hydrolysis rates increase 2–3 fold compared to 25°C. Stabilize with co-solvents (e.g., 10% DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
